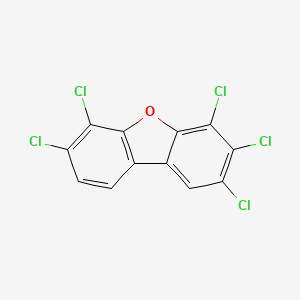

2,3,4,6,7-Pentachlorodibenzofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6,7-pentachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-6-2-1-4-5-3-7(14)8(15)10(17)12(5)18-11(4)9(6)16/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFBZRQKGOGHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017146 | |

| Record name | 2,3,4,6,7-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57117-43-8 | |

| Record name | 2,3,4,6,7-Pentachlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57117-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,6,7-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057117438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,6,7-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,6,7-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ4S98BDU6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Polychlorinated Dibenzofurans Pcdfs and Dioxin Like Compounds Dlcs

Polychlorinated dibenzofurans are a family of 135 structurally related compounds, known as congeners, which have varying numbers and positions of chlorine atoms attached to the dibenzofuran (B1670420) backbone. caymanchem.com A specific subset of these, along with polychlorinated dibenzo-p-dioxins (PCDDs) and some polychlorinated biphenyls (PCBs), are categorized as "dioxin-like compounds" (DLCs) due to their similar chemical structure and a shared mechanism of toxicity. nih.govwikipedia.org

The toxicity of DLCs is mediated through their ability to bind to and activate the aryl hydrocarbon (Ah) receptor. nih.gov The "dioxin-like" activity of a specific congener is a key determinant of its potential to cause adverse health effects. This has led to the development of the Toxic Equivalency Factor (TEF) concept by the World Health Organization (WHO) to facilitate risk assessment of complex mixtures of these compounds. wikipedia.org The TEF of a congener expresses its toxicity relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1.0. wikipedia.org

A crucial factor for a PCDF to be considered a dioxin-like compound with significant toxicity is the presence of chlorine atoms in the 2, 3, 7, and 8 positions of the dibenzofuran molecule. wikipedia.orgnih.gov The congener 2,3,4,6,7-pentachlorodibenzofuran does not possess this specific 2,3,7,8-substitution pattern. Consequently, it is not classified as a dioxin-like compound by the WHO and has not been assigned a Toxic Equivalency Factor in the comprehensive 2005 and 2022 re-evaluations. nih.govwho.int This distinction is fundamental to understanding its relative importance in toxicological research compared to its 2,3,7,8-substituted isomers, such as 2,3,4,7,8-pentachlorodibenzofuran (B44125).

Table 1: Classification of this compound

| Attribute | Classification |

| Chemical Family | Polychlorinated Dibenzofurans (PCDFs) |

| Dioxin-Like Compound (DLC) | No |

| 2,3,7,8-Substituted | No |

| WHO Toxic Equivalency Factor (TEF) | Not Assigned |

Significance As an Environmental Contaminant and Persistent Organic Pollutant Pop Research Focus

Industrial By-product Formation

The formation of this compound is often an unintended consequence of industrial activities, particularly those involving chlorinated compounds.

Manufacturing Processes of Chlorinated Organic Compounds

The synthesis of various chlorinated organic compounds can inadvertently lead to the creation of PCDFs, including this compound. These compounds are formed as unwanted impurities during the production of certain chemicals. nih.gov High-resolution gas chromatography coupled with high-resolution mass spectrometry is the standard method for detecting these highly toxic byproducts. researchgate.net

Production of Coal Tar Derivatives

The processing of coal tar is another industrial source of PCDF formation. nih.gov During the distillation and purification of coal tar to produce various chemical feedstocks, the combination of high temperatures and the presence of chlorine can result in the synthesis of chlorinated dibenzofurans.

Pyrogenic Synthesis Routes

High-temperature processes are a significant contributor to the environmental burden of this compound.

Unintentional Generation from Combustion Sources

Combustion processes, especially those involving organic matter and a source of chlorine, can lead to the de novo synthesis of PCDFs. mdpi.com This can occur in both natural events, such as forest fires, and anthropogenic activities. dss.go.th The presence of chlorine in the fuel or material being burned is a critical factor in the formation of these compounds. dss.go.th

Formation during Incineration Processes

Incineration of municipal, industrial, and medical waste is a well-documented source of PCDFs. nih.govwikipedia.org Incomplete combustion of waste materials, particularly those containing chlorinated plastics like PVC, creates the ideal conditions for the formation of this compound and other related compounds. wikipedia.org The temperatures in incinerators, if not sufficiently high (below 1200°C), can promote the synthesis of these persistent organic pollutants. wikipedia.org

Precursor Chlorination Reactions (e.g., dibenzofuran)

Polychlorinated dibenzofurans can be formed through the chlorination of the parent compound, dibenzofuran (B1670420). nih.gov Dibenzofuran itself is a heterocyclic organic compound that can become chlorinated under specific conditions, leading to a variety of PCDF congeners, including the 2,3,4,6,7-pentachloro isomer.

Environmental Dynamics and Fate of 2,3,4,6,7 Pentachlorodibenzofuran

Environmental Distribution and Compartmentalization

The distribution of 2,3,4,6,7-pentachlorodibenzofuran in the environment is governed by its low water solubility and high affinity for organic matter. This leads to its accumulation in soil and sediments, with atmospheric transport playing a key role in its widespread distribution.

Polychlorinated dibenzofurans are found in various environmental compartments, including water, soil, and sediment. nih.gov Due to their hydrophobic nature, pentachlorodibenzofurans have a strong tendency to adsorb to soil and sediment particles. Consequently, higher concentrations are typically found in these matrices compared to aqueous environments. Analytical methods, such as EPA Method 1613, are used for the detection of tetra- through octa-chlorinated dioxins and furans in water, soil, sediment, and other environmental samples. nih.gov

Data from studies on contaminated sites indicate that PCDFs, including various pentachlorodibenzofuran isomers, are prevalent in soil. For instance, in a study of a weathered contaminated soil, 2,3,4,7,8-PCDF was one of the most abundant congeners. acs.org While specific concentration data for the 2,3,4,6,7- isomer is scarce, its presence in these matrices is expected as part of the complex mixture of PCDFs resulting from contamination events.

Atmospheric transport is a significant pathway for the global distribution of persistent organic pollutants like this compound. These compounds are released into the atmosphere from sources such as industrial emissions and incineration. ca.gov

Based on modeling of the closely related 2,3,4,7,8-pentachlorodibenzofuran (B44125), which has a very low vapor pressure, it is expected to exist predominantly in the particulate phase in the atmosphere. nih.gov This means it attaches to airborne particles and can be transported over long distances. Removal from the atmosphere occurs through wet and dry deposition, leading to the contamination of soil and water bodies far from the original source. nih.gov

Persistence and Degradation Mechanisms

This compound is a persistent organic pollutant, meaning it is resistant to environmental degradation through photolytic, biological, and chemical processes. ebi.ac.uk This persistence is a key factor in its long-term presence in the environment.

The potential for biodegradation of this compound in aerobic soil environments is low. Based on studies of other persistent chlorinated compounds, it is expected to be biologically recalcitrant under aerobic conditions in both soil and water. nih.gov The chlorine atoms on the dibenzofuran (B1670420) structure hinder microbial degradation. wikipedia.org

However, some research has explored the potential for rhizoremediation, a process that uses plants and their associated microbes to break down contaminants. One study investigating the degradation of various PCDD/F congeners in a weathered contaminated soil found that certain plant species could enhance the dissipation of these compounds, including 2,3,4,7,8-PCDF. acs.org This suggests that under specific conditions, some level of enhanced degradation may be possible.

The environmental half-life of a chemical is a measure of its persistence in a particular environmental medium. Due to the lack of specific studies on this compound, its precise environmental half-life in various media has not been determined. However, data from related compounds can provide an indication of its persistence.

A study on the natural attenuation and rhizoremediation of PCDD/Fs in a weathered contaminated soil calculated the half-lives for several congeners. While data for this compound was not reported, the half-life for the 2,3,4,7,8-PCDF isomer was found to be approximately 3.99 years in the presence of Festuca arundinacea (a species of grass). acs.org The following table presents the half-lives of several PCDF congeners from this study, illustrating the general persistence of this class of compounds in soil.

| PCDF Congener | Half-Life in Soil (Years) with Festuca arundinacea |

| 2,3,7,8-TCDF | 5.80 |

| 1,2,3,7,8-PCDF | 3.36 |

| 2,3,4,7,8-PCDF | 3.99 |

| 1,2,3,4,7,8-HxCDF | 4.35 |

| 1,2,3,6,7,8-HxCDF | 3.99 |

| 2,3,4,6,7,8-HxCDF | 4.27 |

| 1,2,3,7,8,9-HxCDF | 4.56 |

| 1,2,3,4,6,7,8-HpCDF | 5.41 |

| 1,2,3,4,7,8,9-HpCDF | 4.98 |

| OCDF | 2.63 |

Data from a study on a weathered contaminated soil. acs.org

Bioaccumulation and Biomagnification in Ecosystems

Bioaccumulation is the process by which organisms absorb a substance at a rate faster than at which the substance is lost. This process is particularly significant for persistent organic pollutants (POPs) like 2,3,4,6,7-PeCDF. Due to their lipophilic (fat-loving) nature, these compounds tend to accumulate in the fatty tissues of organisms. Biomagnification, a related process, occurs when the concentration of a substance increases in organisms at successively higher levels in a food chain.

Aquatic organisms can take up 2,3,4,6,7-PeCDF directly from contaminated water (bioconcentration) and from ingesting contaminated food and sediment. As a lipophilic compound, it readily partitions from the water column into the lipids of aquatic life, including phytoplankton, invertebrates, and fish.

While detailed studies focusing solely on the uptake of 2,3,4,6,7-PeCDF are limited, research on PCDF congeners in general provides insight into its likely behavior. For instance, studies on the polychaete Hediste diversicolor have shown a preferential accumulation of less chlorinated PCDF congeners. frontiersin.org The accumulation pattern is influenced by factors such as the organism's metabolism, feeding habits, and the bioavailability of the congener in the environment.

Research on the highly toxic isomer, 2,3,4,7,8-PeCDF, indicates that it is readily absorbed and accumulates primarily in the liver and adipose tissue of organisms like rats, with a very slow elimination rate. nih.gov This suggests that other pentachlorinated congeners, including 2,3,4,6,7-PeCDF, also have a high potential for bioaccumulation in aquatic organisms upon exposure.

The Biota-Sediment Accumulation Factor (BSAF) is a key metric used to describe the bioaccumulation potential of sediment-associated contaminants. It is the ratio of the lipid-normalized concentration of a chemical in an organism to the organic carbon-normalized concentration in the sediment. A BSAF value greater than 1 suggests that the organism is accumulating the chemical to concentrations higher than those in the sediment it inhabits.

BSAF = (Concentration in biota / Lipid fraction in biota) / (Concentration in sediment / Organic carbon fraction in sediment)

Given that 2,3,4,6,7-PeCDF is a pentachlorinated furan (B31954) but lacks the 2,3,7,8-substitution pattern associated with the highest toxicity and bioaccumulation potential, its BSAF would be expected to be within the range observed for other PCDFs but likely lower than that of its more toxic isomer, 2,3,4,7,8-PeCDF.

Table 1: Illustrative Biota-Sediment Accumulation Factors (BSAF) for Select PCDF Congeners in Aquatic Biota

Disclaimer: The following data are for illustrative purposes to demonstrate the concept of BSAF for PCDFs and are derived from studies on other congeners due to the lack of specific data for this compound.

| Chemical Compound | Species | Location | BSAF Value | Source |

| Polychlorinated Dibenzofurans (total) | Lake Trout (Salvelinus namaycush) | Lake Michigan | <0.001 - 0.32 | nih.gov |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | Ragworm (Hediste diversicolor) | Venice Lagoon | up to 11.13 | frontiersin.org |

| Octachlorodibenzofuran (OCDF) | Ragworm (Hediste diversicolor) | Venice Lagoon | as low as 0.003 | frontiersin.org |

Trophic transfer is the movement of contaminants from one trophic level (feeding level) to the next. For persistent and bioaccumulative substances like 2,3,4,6,7-PeCDF, this transfer can lead to biomagnification, where concentrations increase with each step up the food web. This results in the highest concentrations occurring in top predators, such as large fish, fish-eating birds, and marine mammals.

The process begins with the uptake of the compound by primary producers like algae, which are then consumed by primary consumers (e.g., zooplankton, small invertebrates). These are eaten by secondary consumers (e.g., small fish), which are in turn prey for tertiary consumers (e.g., larger predatory fish). At each step, the contaminant, which is stored in fatty tissues, is transferred and becomes more concentrated.

While specific trophic magnification factors (TMFs) for 2,3,4,6,7-PeCDF are not documented, the general principles for PCDFs apply. The chemical stability and resistance to metabolic degradation of many PCDF congeners are key drivers of their biomagnification potential. scielo.brmdpi.com Studies on Baltic Sea food webs have shown that PCDFs, along with other dioxin-like compounds, accumulate to high levels in species like wild salmon. researchgate.net The congener 2,3,4,7,8-PeCDF has been identified as a dominant congener in Baltic herring, indicating its high persistence and bioaccumulative nature within that food web. researchgate.net It is plausible that 2,3,4,6,7-PeCDF also undergoes trophic transfer, although its magnification potential may differ from the 2,3,7,8-substituted congeners, which are often more resistant to metabolic breakdown.

Table 2: Conceptual Model of Trophic Transfer for a Persistent Organic Pollutant

This table provides a simplified, conceptual illustration of how a compound like 2,3,4,6,7-PeCDF is expected to biomagnify through an aquatic food web.

| Trophic Level | Organism Example | Relative Concentration of Contaminant |

| 1 | Phytoplankton | x |

| 2 | Zooplankton | 10x |

| 3 | Small Fish (e.g., Smelt) | 50x |

| 4 | Large Predatory Fish (e.g., Lake Trout) | 250x |

| 5 | Fish-Eating Bird (e.g., Herring Gull) | >1000x |

Molecular Mechanisms of Action for 2,3,4,6,7 Pentachlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Ligand Binding and Activation

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that mediates the toxic effects of many halogenated aromatic hydrocarbons. nih.govnih.gov In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. nih.govnih.gov

2,3,4,6,7-Pentachlorodibenzofuran acts as a high-affinity ligand for the Aryl Hydrocarbon Receptor (AhR). nih.govunco.edu The binding affinity of this compound to the AhR can vary between different species. For instance, research has shown that while 2,3,4,7,8-pentachlorodibenzofuran (B44125) (a closely related isomer) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) bind with similar affinity to the chicken AhR1, the pentachlorodibenzofuran isomer demonstrates a 3-fold and 5-fold greater affinity than TCDD for the pheasant and Japanese quail AhR1, respectively. nih.gov This highlights the species-specific nature of AhR ligand binding.

The toxic equivalency factor (TEF) is a measure of a dioxin-like compound's toxicity relative to TCDD, which has a TEF of 1.0. The TEF for 2,3,4,7,8-pentachlorodibenzofuran has been established as 0.5, indicating its significant, though lesser, toxicity compared to TCDD. nih.gov

Upon ligand binding, the AhR undergoes a conformational change, dissociates from its cytoplasmic protein complex, and translocates into the nucleus. nih.govnih.govnih.gov In the nucleus, the activated AhR forms a heterodimer with the AhR nuclear translocator (ARNT). nih.govnih.govmdpi.com This AhR-ARNT complex is the primary mediator of the downstream transcriptional effects of this compound. mdpi.com

Gene Expression and Signal Transduction Modulation

The formation of the AhR-ARNT complex initiates a cascade of events that alters gene expression and various signal transduction pathways.

The AhR-ARNT heterodimer functions as a transcription factor that binds to specific DNA sequences known as xenobiotic response elements (XREs) located in the promoter regions of target genes. nih.govnih.govnih.govmdpi.com This binding event initiates the transcription of these genes, leading to the synthesis of new messenger RNA (mRNA) and, subsequently, new proteins. mdpi.com

A primary consequence of XRE activation is the induction of genes encoding for cytochrome P450 (CYP) enzymes, particularly those in the CYP1 family. mdpi.com Research has demonstrated that 2,3,4,7,8-pentachlorodibenzofuran induces the expression of CYP1A1 and CYP1A2 in primary human and rat hepatocytes. nih.govcaymanchem.com Studies have also shown its ability to induce ethoxyresorufin-O-deethylase (EROD) activity, which is a measure of CYP1A1 activity, as well as CYP1A4 and CYP1A5 mRNA in herring gull hepatocytes. nih.gov Furthermore, the AhR-ARNT complex is known to upregulate the expression of CYP1B1. mdpi.com

The induction of these enzymes represents a key mechanism of toxicity, as they are involved in the metabolism of various endogenous and exogenous compounds.

Table 1: Induction of Cytochrome P450 Isoforms by 2,3,4,7,8-Pentachlorodibenzofuran

| Cell Type | Induced Isoform | EC50 (nM) | Reference |

|---|---|---|---|

| Primary Human Hepatocytes | CYP1A1 | 0.369 | caymanchem.com |

| Primary Human Hepatocytes | CYP1A2 | 0.329 | caymanchem.com |

| H-4-II-E Rat Hepatoma Cells | Aryl Hydrocarbon Hydroxylase | 0.256 | caymanchem.com |

In addition to the well-established role in CYP induction, AhR signaling can also alter other critical cellular pathways. Halogenated dibenzofurans have been shown to affect the Wnt/beta-catenin signaling pathway. nih.gov In the absence of a Wnt signal, cytoplasmic β-catenin is targeted for degradation. nih.gov The activation of the Wnt pathway leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator. nih.gov While direct studies on this compound's specific effects on this pathway are limited, research on the broader class of dioxin-like compounds, such as TCDD, has shown that they can induce premature senescence in astrocytes through the activation of the Wnt/β-catenin signaling pathway. nih.gov

Influence on Inflammatory Cytokine Receptor Signaling

This compound (2,3,4,6,7-PeCDF) is known to exert its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). nih.gov This activation leads to a cascade of downstream events, including the alteration of signaling by receptors for inflammatory cytokines. nih.gov While the precise mechanisms are still under investigation, the binding of 2,3,4,6,7-PeCDF to the AhR and its subsequent translocation to the nucleus allows it to interact with other cellular components that regulate inflammatory responses. nih.gov

Research on related compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), provides insights into how these molecules can modulate cytokine signaling. For instance, TCDD has been shown to induce the expression of Suppressor of Cytokine Signaling 2 (Socs2) in murine B cells. nih.gov This induction is dependent on the AhR and suggests a potential mechanism by which these compounds can dampen the cellular response to cytokines. nih.gov Given the structural and toxicological similarities between TCDD and 2,3,4,6,7-PeCDF, it is plausible that the latter also influences cytokine signaling through the modulation of SOCS proteins or other regulatory elements within the cytokine signaling pathways. nih.gov This can lead to a disruption of the normal immune response, a hallmark of toxicity for this class of compounds. nih.govnih.gov

Impact on Proteasomal Degradation of Steroid Hormone Receptors

The molecular activities of 2,3,4,6,7-PeCDF also extend to the disruption of steroid hormone receptor function through the modulation of their degradation. nih.gov The aryl hydrocarbon receptor (AhR) signaling pathway, once activated by 2,3,4,6,7-PeCDF, can alter the proteasomal degradation of steroid hormone receptors. nih.gov This interference can have significant consequences for endocrine signaling and cellular homeostasis.

The proteasome is a cellular machinery responsible for the degradation of a wide range of proteins, including steroid hormone receptors. nih.gov The proper regulation of the levels of these receptors is crucial for normal physiological function. nih.gov Studies have shown that the degradation of steroid hormone receptors, such as the estrogen receptor α (ERα) and the androgen receptor (AR), can be targeted and manipulated. nih.gov For instance, the binding of a ligand can induce the ubiquitination and subsequent degradation of the receptor by the proteasome. nih.govnih.gov The alteration of this process by AhR signaling, as initiated by compounds like 2,3,4,6,7-PeCDF, can lead to either an accumulation or a more rapid degradation of steroid hormone receptors, thereby disrupting hormone-dependent cellular processes. nih.gov

Modulation of Cellular UVB Stress Response

Emerging evidence indicates that 2,3,4,6,7-PeCDF can modulate the cellular response to ultraviolet B (UVB) radiation. nih.gov The activation of the aryl hydrocarbon receptor (AhR) by this compound is a key event that can influence how cells cope with the stress induced by UVB exposure. nih.gov This interaction is of particular interest as it highlights a potential link between exposure to this environmental contaminant and an altered susceptibility to sun-induced skin damage.

The cellular response to UVB radiation involves a complex network of signaling pathways aimed at repairing DNA damage and preventing apoptosis or malignant transformation. The interference of AhR signaling, triggered by 2,3,4,6,7-PeCDF, with these protective mechanisms can have detrimental effects. While the specific molecular details of how 2,3,4,6,7-PeCDF modulates the UVB stress response are not yet fully elucidated, the established role of AhR in cell cycle control and apoptosis suggests a plausible point of intersection.

Effects on T-cell Subset Differentiation Pathways

The immunotoxic effects of 2,3,4,6,7-PeCDF are, in part, mediated by its impact on the differentiation of T-cell subsets. nih.gov The aryl hydrocarbon receptor (AhR), which is activated by 2,3,4,6,7-PeCDF, plays a critical role in regulating the development and function of various immune cells, including T-cells. nih.gov Alterations in T-cell differentiation can lead to an imbalanced immune response and increased susceptibility to infections and autoimmune diseases.

Biotransformation and Elimination in Biological Systems

Metabolic Pathways and Metabolites

Metabolism of PCDFs is a critical prerequisite for their elimination. This process generally involves enzymatic conversion of the lipophilic (fat-soluble) parent compound into more polar (water-soluble) metabolites that can be more easily excreted from the body.

Factors Influencing Elimination and Retention

The persistence of a PCDF congener in the body is determined by the balance between its rate of metabolism and its sequestration in tissues.

Comparative Biotransformation and Elimination across Experimental Animal ModelsSignificant species-specific differences exist in the metabolism and disposition of PCDFs. The rate of metabolism and elimination can vary substantially between species like rats, hamsters, and guinea pigs, and what is observed in animal models may not directly translate to humans.nih.govnih.govWhile comparative studies have been performed for some of the more toxic congeners, no such comparative data could be located for 2,3,4,6,7-Pentachlorodibenzofuran.

Data Tables

Due to the lack of specific experimental data for this compound in the reviewed scientific literature, no data tables can be generated for its metabolic pathways, elimination rates, or tissue retention.

Advanced Analytical Methodologies for 2,3,4,6,7 Pentachlorodibenzofuran

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 2,3,4,6,7-pentachlorodibenzofuran is the effective extraction of the analyte from the sample matrix and the subsequent removal of interfering substances. The choice of methodology is highly dependent on the nature of the sample.

Matrix-Specific Extraction Protocols (e.g., aqueous, soil, sediment, tissues)

The extraction of this compound from diverse matrices requires tailored protocols to ensure high recovery rates. Common approaches include:

Aqueous Samples: For water samples, liquid-liquid extraction using solvents like methylene (B1212753) chloride is a standard procedure. epa.gov Solid-phase extraction (SPE) is another viable option for aqueous matrices. epa.gov

Soil and Sediment: Soxhlet extraction with toluene (B28343) is a widely used and robust method for solid matrices such as soil, sediment, and fly ash. epa.gov Pressurized fluid extraction (PFE) and microwave-assisted extraction are also employed as alternative techniques. epa.gov For some soil samples, an initial sonication with a mixture of acetone (B3395972) and n-hexane can be utilized. nih.gov

Tissues: The extraction from biological tissues, such as fish and adipose tissue, often involves Soxhlet extraction with hexane/methylene chloride or methylene chloride alone. epa.gov For fatty tissues, a preliminary treatment with sulfuric acid-impregnated silica (B1680970) gel may be necessary. epa.gov

Prior to extraction, samples are typically spiked with isotopically labeled internal standards to monitor the efficiency of the entire analytical process. fms-inc.com

Table 1: Matrix-Specific Extraction Techniques

| Matrix | Extraction Method | Solvent(s) | Reference |

|---|---|---|---|

| Aqueous | Liquid-Liquid Extraction | Methylene Chloride | epa.gov |

| Aqueous | Solid-Phase Extraction (SPE) | Not specified | epa.gov |

| Soil, Sediment, Fly Ash | Soxhlet Extraction | Toluene | epa.gov |

| Soil | Ultrasonic Sonication | Acetone:n-hexane (1:1, v/v) | nih.gov |

| Fish Tissue | Soxhlet Extraction | Hexane/Methylene Chloride or Methylene Chloride | epa.gov |

| Adipose Tissue | Methylene Chloride Extraction | Methylene Chloride | epa.gov |

Cleanup Procedures for Interference Removal (e.g., acid-base washing, gel permeation, alumina, silica gel, Florisil, activated carbon chromatography)

Following extraction, the sample extract contains a complex mixture of lipids, pigments, and other co-extracted substances that can interfere with the final analysis. A multi-step cleanup process is therefore essential.

Acid-Base Washing: Extracts often undergo an acid-base washing treatment to remove ionizable interferences. epa.gov

Column Chromatography: A combination of different adsorbent materials is used in column chromatography to separate the target analytes from interferences. fms-inc.com

Silica Gel: Multilayer silica gel columns, sometimes impregnated with sulfuric acid or sodium hydroxide, are used to remove nonpolar interferences. fms-inc.comadvancechemjournal.com

Alumina: Alumina columns are effective in separating PCDFs from other chlorinated compounds. epa.govfms-inc.com

Florisil: Florisil columns are also utilized in the cleanup process, often in conjunction with other adsorbents. nih.govfms-inc.com

Activated Carbon: Chromatography on activated carbon is a powerful technique for isolating planar molecules like PCDFs from non-planar compounds. epa.govfms-inc.com

Gel Permeation Chromatography (GPC): GPC is particularly useful for removing high-molecular-weight interferences, such as lipids, from tissue and biological samples. publications.gc.ca

The specific combination and sequence of these cleanup steps are tailored to the sample matrix and the expected level of contamination. epa.govfms-inc.com For instance, adipose tissue extracts may require treatment with acid-impregnated silica gel before further column chromatography. epa.gov

Table 2: Common Cleanup Procedures and Adsorbents

| Cleanup Technique | Adsorbent/Reagent | Purpose | Reference |

|---|---|---|---|

| Acid-Base Washing | Sulfuric Acid, Sodium Hydroxide | Removal of ionizable interferences | epa.gov |

| Column Chromatography | Silica Gel (multilayer, acid/base impregnated) | Removal of nonpolar interferences | fms-inc.comadvancechemjournal.com |

| Alumina | Separation from other chlorinated compounds | epa.govfms-inc.com | |

| Florisil | Interference removal | nih.govfms-inc.com | |

| Activated Carbon | Isolation of planar molecules | epa.govfms-inc.com | |

| Gel Permeation Chromatography (GPC) | Bio-Beads S-X3 (or equivalent) | Removal of high-molecular-weight interferences (lipids) | publications.gc.ca |

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS)

For the definitive identification and quantification of this compound at the ultra-trace levels typically found in environmental and biological samples, high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard.

Instrumental Configuration and Operation for Trace Analysis

The HRGC/HRMS system is configured to achieve maximum sensitivity and selectivity.

Gas Chromatograph (GC): A high-resolution capillary column, such as a DB-5ms (60 m x 0.25 mm I.D., 0.25 µm film thickness), is used to separate the various PCDF congeners. aaqr.org The GC oven temperature is programmed with a specific ramp to optimize the separation. nih.gov

Mass Spectrometer (MS): A high-resolution mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect the specific masses of the native and isotopically labeled PCDF congeners. This allows for very low detection limits, often in the picogram to femtogram range.

Isomer-Specific Separation and Identification Challenges

A significant challenge in the analysis of pentachlorodibenzofurans is the separation and identification of specific isomers. The family of pentachlorodibenzofurans consists of multiple isomers, many of which have similar physical and chemical properties.

Chromatographic Resolution: While columns like the DB-5ms can separate many congeners, no single column can resolve all PCDF isomers. well-labs.com The co-elution of isomers can lead to inaccurate quantification if not properly addressed.

Isomer Profiling: The pattern of different isomers can sometimes be used as a tool for source tracking, as different formation processes may yield distinct isomer profiles. nih.gov However, achieving a complete isomer-specific separation for all congeners remains a complex analytical task. nih.gov

Standard Availability: The accurate identification and quantification of each isomer depend on the availability of certified reference standards for each specific congener. nih.gov

Quantification and Quality Assurance/Quality Control (QA/QC)

Rigorous quantification and QA/QC procedures are essential to ensure the accuracy and reliability of the analytical data.

Isotope Dilution: Quantification is typically performed using the isotope dilution method, where known amounts of 13C-labeled internal standards are added to the sample at the beginning of the analytical process. The ratio of the response of the native analyte to its labeled counterpart is used for quantification, which corrects for losses during sample preparation and analysis.

Calibration: A multi-point calibration curve is generated using a series of calibration standards containing known concentrations of the native and labeled compounds. epa.gov

Quality Control Samples: A variety of quality control samples are analyzed with each batch of samples to monitor the performance of the method. These include:

Method Blanks: To check for contamination in the laboratory. publications.gc.ca

Laboratory Control Samples (LCS): To assess the accuracy and precision of the method. fms-inc.com

Matrix Spikes: To evaluate the effect of the sample matrix on the analytical method.

Performance Criteria: Strict performance criteria, such as those outlined in EPA Method 1613, are followed to ensure the quality of the data. These criteria include specifications for instrument resolution, calibration linearity, and internal standard recovery. nih.gov

Application of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is the reference method for the quantitative analysis of dioxins, furans, and other persistent organic pollutants. nih.gov This technique offers high sensitivity and specificity, making it ideal for identifying and quantifying trace amounts of this compound in various environmental and biological samples. The core principle of IDMS involves "spiking" a sample with a known amount of an isotopically labeled analogue of the target analyte—in this case, a version of this compound containing carbon-13 (¹³C) or chlorine-37 (³⁷Cl) atoms.

This labeled compound serves as an internal standard that behaves almost identically to the native (unlabeled) analyte throughout the extraction, cleanup, and analysis processes. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, analysts can accurately calculate the initial concentration of the native compound in the sample, effectively correcting for any losses that may have occurred during sample preparation. nih.gov

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the most common platform for IDMS analysis of these compounds. nih.gov EPA Method 1613, for instance, is a widely adopted IDMS method that uses HRGC/HRMS for the analysis of tetra- through octa-chlorinated dioxins and furans, including pentachlorodibenzofuran congeners. nih.gov This method provides the necessary selectivity to separate individual congeners from a complex mixture and the sensitivity to detect them at parts-per-quadrillion levels.

Calibration Ranges and Detection Limits in Various Matrices

The detection capabilities of analytical methods for this compound are highly dependent on the sample matrix and the specific instrumentation used. Isotope dilution HRGC/HRMS methods are capable of achieving extremely low detection limits.

For context, regulatory methods like EPA Method 1613, which is designed for the analysis of the toxicologically significant 2,3,7,8-substituted congeners, can achieve detection levels in the low picogram per liter (pg/L) or picogram per gram (pg/g) range. For the related congener, 2,3,4,7,8-Pentachlorodibenzofuran (B44125), a detection level of 50 pg/L has been reported for water, soil, sediment, and tissue samples. nih.gov Other methods have demonstrated detection limits of 1 ng/g in marine sediments and 4.7 ng/g in marine animal tissues for the same compound. nih.gov While specific calibration and detection limit data for the 2,3,4,6,7- congener are not as commonly published, the analytical methods are capable of achieving similar low-level detection.

The table below illustrates typical detection limits for a related pentachlorodibenzofuran congener in different matrices, which are indicative of the performance achievable for this compound using similar advanced analytical methods.

| Matrix | Method | Detection Limit |

| Water, Soil, Sediment, Sludge, Tissue | EPA-EAD 1613 | 50 pg/L |

| Marine Sediments | NOAA_NST 130.30 | 1 ng/g |

| Marine Animal Tissues | NOAA_NST 130.31 | 4.7 ng/g |

Data presented for the 2,3,4,7,8-PeCDF congener, indicative of method capabilities for pentachlorodibenzofurans. nih.gov

Method Validation and Performance Characteristics

To ensure the reliability and accuracy of analytical data, methods for quantifying this compound must undergo rigorous validation. Method validation establishes the performance characteristics of the analytical procedure, demonstrating its suitability for the intended purpose. aefa.es

Key performance characteristics that are evaluated include:

Accuracy (Recovery): Accuracy refers to the closeness of the measured value to the true value. In IDMS, it is assessed by analyzing certified reference materials or by spiking samples with a known amount of the analyte and calculating the percent recovery. Recovery values typically ranging from 92% to 115% have been reported in validation studies for related compounds. nih.gov

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as other PCDF congeners, polychlorinated biphenyls (PCBs), or other contaminants. The use of HRGC provides the chromatographic separation, while HRMS provides the mass selectivity to ensure high specificity.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov

Validation is a continuous process, with ongoing quality control checks, such as the analysis of blanks, duplicates, and control samples, to ensure the method remains in a state of statistical control. aefa.es

Application of Toxic Equivalency Factors (TEF) in Analytical Reporting

A TEF value represents the toxicity of an individual dioxin-like compound relative to the most toxic congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1. ca.gov The World Health Organization (WHO) has periodically convened expert panels to evaluate and assign TEF values for dioxins, furans, and dioxin-like PCBs. nih.govmdpi.com

The TEF concept is based on the understanding that these compounds exert their primary toxic effects by binding to the Aryl Hydrocarbon Receptor (AhR). ca.gov Crucially, TEF values are only assigned to congeners that have chlorine atoms at positions 2, 3, 7, and 8 of the dibenzofuran (B1670420) or dibenzo-p-dioxin (B167043) molecule, as this substitution pattern is associated with high affinity for the AhR and significant toxicity. mdpi.com

The compound This compound lacks a chlorine atom at the 8-position and is therefore not a 2,3,7,8-substituted congener. As a result, it is considered to have minimal dioxin-like toxicity and is assigned a TEF of 0 .

In analytical reporting, the concentration of each individual toxic congener is multiplied by its respective TEF to yield its Toxic Equivalent (TEQ). The sum of all the individual TEQs provides a single value, the total TEQ, which represents the combined dioxin-like toxicity of the entire mixture expressed in terms of 2,3,7,8-TCDD equivalents. ca.gov

TEQ Calculation: TEQ = Σ (Concentration of Congener * TEF of Congener) ca.gov

Because its TEF is 0, the concentration of this compound, even if detected, does not contribute to the total TEQ value used for risk assessment of dioxin-like compounds. While its concentration may be reported as part of a comprehensive congener-specific analysis, it is the 2,3,7,8-substituted congeners that are the focus of TEQ-based reporting.

The table below shows the WHO 2005 TEF values for several toxicologically significant PCDF congeners, highlighting the zero value for this compound.

| Compound Name | Abbreviation | WHO 2005 TEF |

| 2,3,7,8-Tetrachlorodibenzofuran | TCDF | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 1,2,3,7,8-PeCDF | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran | 2,3,4,7,8-PeCDF | 0.3 |

| This compound | 2,3,4,6,7-PeCDF | 0 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | HxCDF | 0.1 |

| Octachlorodibenzofuran | OCDF | 0.0003 |

Source: Adapted from WHO 2005 re-evaluation. nih.gov

Environmental and Ecological Impact Assessments

Classification and Global Distribution as a Persistent Organic Pollutant (POP)

2,3,4,6,7-Pentachlorodibenzofuran is classified as a persistent organic pollutant (POP), a group of carbon-based chemical substances known for their resistance to environmental degradation. pollutiontracker.org Polychlorinated dibenzofurans (PCDFs), the chemical family to which this compound belongs, are identified as POPs under the Stockholm Convention, an international treaty aimed at eliminating or restricting the production and use of these hazardous substances. nih.gov

The defining characteristics of POPs like this compound include:

Persistence: They remain intact in the environment for exceptionally long periods, resisting breakdown by chemical, biological, or photolytic processes. pollutiontracker.orgnih.govvpo.go.tz

Long-Range Transport: Due to their stability, they can be transported over great distances from their source by wind and water. pollutiontracker.orgnih.govspc.int This results in widespread global distribution, leading to contamination of ecosystems far from any industrial or agricultural origin, including remote regions like the Arctic. pollutiontracker.org

Bioaccumulation: They are typically halogenated organic compounds with high lipid solubility, meaning they readily accumulate in the fatty tissues of living organisms. nih.govwur.nl

Toxicity: They are toxic to both wildlife and humans, capable of causing a range of adverse health effects. pollutiontracker.orgspc.int

PCDFs, including the 2,3,4,6,7-penta- congener, are not intentionally produced. Instead, they are formed as unintentional byproducts in various industrial and combustion processes, such as waste incineration and the production of certain chlorinated chemicals. researchgate.netresearchgate.net Once released, their persistence and mobility ensure they become globally distributed, contaminating soil, water, and sediment. pollutiontracker.orgnih.gov

Bioaccumulation Dynamics in Diverse Environmental Biota

Bioaccumulation is the process by which POPs concentrate in living organisms, reaching levels higher than in the surrounding environment. pollutiontracker.org Due to its high lipophilicity (fat-solubility), this compound and related compounds accumulate in the fatty tissues of animals. nih.gov This process is a significant concern because as the chemical moves up the food chain, its concentration increases at each successive trophic level, a phenomenon known as biomagnification. pollutiontracker.orgnih.gov

Research has documented the bioaccumulation of PCDFs in a wide array of organisms and environmental compartments. Sediments often act as the primary reservoir for these contaminants, from which they enter the food web. nih.gov

A study of the food web in the heavily polluted Ya-Er Lake area in China demonstrated this transfer. acs.org High concentrations of PCDD/Fs in sediment were transferred to aquatic organisms. The study found that while invertebrates like snails, shrimp, and mussels accumulated the compounds, fish tended to selectively accumulate the highly toxic 2,3,7,8-substituted isomers. acs.org The contamination then magnified in fish-eating birds and ducks. acs.org

Similarly, a study in the Houston Ship Channel system in Texas, USA, observed elevated levels of PCDD/Fs in hardhead sea catfish and blue crabs, identifying contaminated sediment as the dominant route of exposure. nih.gov The lipid content of the organism was also a significant predictor of tissue concentrations, highlighting the chemical's fat-soluble nature. nih.gov

The interactive table below summarizes findings on PCDF bioaccumulation in various biota.

| Organism/Biota | Location/Study | Key Findings on PCDF Bioaccumulation | Reference |

|---|---|---|---|

| Aquatic Invertebrates (Snail, Shrimp, Mussel) | Ya-Er Lake, China | Accumulate PCDD/Fs from contaminated water and sediment. | acs.org |

| Fish | Ya-Er Lake, China | Selectively accumulate 2,3,7,8-substituted isomers. | acs.org |

| Fish-eating Birds and Ducks | Ya-Er Lake, China | Very high contamination due to ingestion of contaminated fish and other aquatic life. | acs.org |

| Hardhead Sea Catfish and Blue Crabs | Houston Ship Channel, USA | Sediment is the dominant exposure route; tissue lipid content is a significant predictor of concentration. | nih.gov |

| Polychaete (Hediste diversicolor) | Venice Lagoon, Italy | Preferentially accumulated less chlorinated PCDF congeners compared to more chlorinated ones. | researchgate.net |

| Herring Gull (Larus argentatus) | Great Lakes, North America | Specific congeners like 2,3,4,7,8-PeCDF are major contributors to total toxic equivalent (TEQ) concentrations in eggs, indicating significant bioaccumulation and potential for toxic effects. | nih.gov |

Ecosystem-Level Perturbations and Trophic Cascades

The introduction and biomagnification of toxic compounds like this compound can lead to significant ecosystem-level perturbations. These disturbances occur when the health, reproductive success, or population size of key species is affected, disrupting the food web structure and function. vpo.go.tz

One of the most severe potential consequences of such a disruption is a trophic cascade. A trophic cascade is an ecological phenomenon triggered by the addition or removal of a top predator, which results in reciprocal, alternating effects down the food chain on the relative populations of predators and prey. wikipedia.orgbritannica.com For example, the removal of a top predator can lead to an increase in its herbivore prey, which in turn can lead to the overgrazing and decline of primary producers (plants). wikipedia.orgbritannica.com

POPs, including PCDFs, are known to cause significant harm to wildlife, particularly species at the top of the food chain like predatory birds and marine mammals. vpo.go.tz Because these apex predators accumulate the highest concentrations of contaminants, they are most susceptible to chronic toxic effects, which can include reproductive failure, developmental abnormalities, and immune system disruption. pollutiontracker.orgvpo.go.tz For instance, studies have linked POPs like PCBs and DDT to reproductive issues in marine mammals and eggshell thinning in bird populations, respectively, leading to population declines. wur.nl A study on cormorants suggested a possible impact of PCDDs, PCDFs, and PCBs on the birds' reproduction.

These toxic effects on top predators represent a major perturbation to an ecosystem. The decline or elimination of an apex predator population due to PCDF toxicity could, in theory, initiate a trophic cascade by releasing its prey populations from predation pressure. wikipedia.org However, while the mechanism for such a cascade exists through the documented toxic impacts on top predators, specific, documented instances of a full trophic cascade being triggered solely by this compound or the broader class of PCDFs are not detailed in the available research. The primary documented impact remains the direct toxic effect and potential population decline of high-trophic-level species.

Remediation and Mitigation Strategies for 2,3,4,6,7 Pentachlorodibenzofuran Contamination

Source Control and Emission Reduction Technologies

A primary strategy for managing 2,3,4,6,7-PeCDF is to prevent its formation and release into the environment. This involves controlling industrial processes and improving combustion technologies.

2,3,4,6,7-PeCDF is not commercially produced but is an unintentional byproduct of various industrial processes. nih.gov Its formation is often associated with processes involving chlorine and organic compounds at high temperatures, such as chemical manufacturing and waste incineration. nih.govmdpi.com

Key industrial sources and strategies to minimize formation include:

Chemical Manufacturing: In the production of chlorinated chemicals like polychlorinated biphenyls (PCBs) and certain pesticides, controlling reaction conditions such as temperature, pressure, and catalyst selection is crucial. nih.gov Modifying production processes to use non-chlorinated precursors where feasible can also significantly reduce PCDF formation.

Pulp and Paper Industry: The use of chlorine-based bleaching agents has been a significant source of PCDFs. A shift to elemental chlorine-free (ECF) and totally chlorine-free (TCF) bleaching processes has substantially decreased the formation and release of these compounds.

Metallurgical Industries: Sintering plants and other high-temperature metallurgical processes can also generate PCDFs. Optimizing the feed materials by reducing organic and chlorine content, and controlling combustion conditions can help in minimizing their formation.

Incineration of municipal solid waste, hazardous waste, and sewage sludge is a major source of PCDFs, including 2,3,4,6,7-PeCDF. nih.govaaqr.org Advanced combustion technologies focus on optimizing the combustion process and treating the resulting flue gases.

Modern incinerators are designed with multi-chambered systems to ensure complete combustion. acs-acs.com Key parameters for effective PCDF destruction include:

High Temperatures: Maintaining temperatures above 850°C in the secondary combustion chamber is critical for the thermal destruction of PCDFs.

Sufficient Residence Time: Ensuring that the flue gases remain at high temperatures for an adequate duration (typically greater than 2 seconds) allows for the breakdown of complex organic molecules.

Turbulence: High turbulence ensures proper mixing of gases, promoting complete combustion and destruction of pollutants.

A co-combustion process developed for treating municipal solid waste in cement clinker production has shown significant reduction in PCDF emissions, achieving levels as low as 0.001 ng I-TEQ/Nm³. nih.gov This process utilizes an external calcination unit and a secondary combustion unit capable of reaching 1200°C. nih.gov The U.S. Environmental Protection Agency (EPA) advocates for a "Good Combustion Practice" (GCP) strategy which includes maximizing furnace destruction of organics and operating fly ash collection devices at temperatures that minimize the de novo synthesis of PCDFs. epa.gov

| Technology/Strategy | Key Principle | Target Application |

| Elemental Chlorine-Free (ECF) Bleaching | Substitution of elemental chlorine with chlorine dioxide. | Pulp and Paper Industry |

| Totally Chlorine-Free (TCF) Bleaching | Use of oxygen, ozone, and hydrogen peroxide instead of chlorine compounds. | Pulp and Paper Industry |

| High-Temperature Incineration | Maintaining temperatures >850°C with sufficient residence time. | Waste Incineration |

| Co-combustion in Cement Kilns | Utilizing high temperatures and alkaline environment of cement kilns for waste treatment. | Municipal and Industrial Waste |

| Activated Carbon Injection | Adsorption of PCDFs onto activated carbon in the flue gas stream. | Waste Incinerators, Industrial Boilers |

Remediation of Contaminated Environmental Matrices

Once released, 2,3,4,6,7-PeCDF can persist in the environment, accumulating in soil, sediment, and biota. Various remediation technologies have been developed to address this contamination.

The remediation of PCDF-contaminated soils and sediments is challenging due to their strong adsorption to organic matter and low water solubility.

Physical and Chemical Methods:

Excavation and Landfilling: This is a common but often expensive approach that involves the physical removal of contaminated soil or sediment to a secure landfill.

Thermal Desorption: This ex-situ technology involves heating the contaminated soil to volatilize the PCDFs, which are then captured and treated in a gas treatment system.

Soil Washing: This technique uses a liquid solution, often containing surfactants or co-solvents, to desorb contaminants from the soil particles. nih.govmdpi.com The contaminants are then concentrated in a smaller volume of liquid for further treatment. Research has shown that biosurfactants like rhamnolipids can be effective in removing organic pollutants from soil. nih.gov

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, such as carbon dioxide, to extract PCBs and other persistent organic pollutants from soil and sediment. researchgate.net Studies have demonstrated high removal efficiencies for similar compounds. researchgate.net

Biological Methods:

Bioremediation: This approach utilizes microorganisms to degrade or transform contaminants. researchgate.net While highly chlorinated compounds like 2,3,4,6,7-PeCDF are generally resistant to aerobic degradation, some microbial consortia and fungi have shown potential for PCDF degradation. researchgate.net Anaerobic dechlorination, where chlorine atoms are removed from the furan (B31954) rings, can be a key step in the bioremediation of highly chlorinated PCDFs.

| Remediation Approach | Description | Advantages | Limitations |

| Thermal Desorption | Heating soil to volatilize contaminants for collection and treatment. | High removal efficiency for a broad range of organic contaminants. | High energy consumption; ex-situ treatment required. |

| Soil Washing | Using a liquid solution (often with surfactants) to scrub contaminants from soil. nih.govmdpi.com | Can be performed in-situ or ex-situ; reduces the volume of contaminated material. mdpi.com | Effectiveness depends on soil type and contaminant properties; generates contaminated washing fluid. mdpi.com |

| Bioremediation | Using microorganisms to break down contaminants. researchgate.net | Potentially low-cost and environmentally friendly; can be applied in-situ. researchgate.net | Slow process; effectiveness can be limited by contaminant bioavailability and toxicity. researchgate.net |

| Supercritical Fluid Extraction | Using a supercritical fluid to extract contaminants from soil. researchgate.net | High extraction efficiency; environmentally friendly solvent (e.g., CO2). researchgate.net | Can be expensive to implement on a large scale. researchgate.net |

Controlling emissions from combustion sources requires effective treatment of both the flue gas and the captured fly ash.

Flue Gas Treatment: Activated carbon injection is a widely used technology for removing PCDFs from flue gas. The high surface area of activated carbon allows for the adsorption of PCDF molecules. The spent carbon is then collected in particulate control devices like fabric filters or electrostatic precipitators.

Fly Ash Treatment: Fly ash collected from incinerators can be heavily contaminated with PCDFs. Low-temperature thermal treatment (300-600°C) has been investigated as a method to degrade PCDFs in fly ash. nih.gov Another approach involves the use of a collaborative thermal treatment method that combines municipal solid waste incineration fly ash with electrolytic manganese slag to detoxify PCDFs at relatively low temperatures. nih.gov

Beyond source control and remediation, strategies to limit the ongoing release and dispersion of 2,3,4,6,7-PeCDF are essential for long-term environmental protection.

Containment of Contaminated Sites: For sites with extensive soil and sediment contamination, engineering controls such as capping can be used to isolate the contaminants and prevent their migration into groundwater or the wider environment.

Monitoring and Regulation: Continuous monitoring of industrial emissions and environmental levels of PCDFs is crucial for assessing the effectiveness of control measures. nih.gov Regulatory frameworks, such as those established under the Clean Air Act, set emission standards for major sources of toxic pollutants, including PCDFs. nih.gov

Management of Contaminated Materials: Proper handling and disposal of PCDF-containing wastes, such as fly ash and residues from industrial processes, are critical to prevent them from becoming new sources of environmental contamination.

Regulatory and Risk Assessment Frameworks for 2,3,4,6,7 Pentachlorodibenzofuran

International Conventions and Agreements (e.g., Stockholm Convention on POPs)

The primary international treaty governing compounds like 2,3,4,6,7-PeCDF is the Stockholm Convention on Persistent Organic Pollutants (POPs). Polychlorinated dibenzofurans (PCDFs) as a class are listed in Annex C of the convention, which focuses on unintentional production. pops.int Parties to the convention are required to take measures to reduce and, where feasible, ultimately eliminate the unintentional release of these chemicals. pops.int

The convention mandates the development and implementation of national action plans that include:

Evaluation of current and projected releases of the chemicals.

Development of strategies to reduce these releases.

Promotion of education, training, and awareness regarding these strategies.

The goal is the continuing minimization and, where feasible, ultimate elimination of total releases from anthropogenic sources of each of the chemicals listed in Annex C. pops.int This includes releases from sources such as waste incineration, industrial processes, and the production of certain chemicals where PCDFs are generated as byproducts.

National and Regional Regulatory Approaches (e.g., EPA Guidelines, State-Level Regulations)

At the national and regional levels, regulatory bodies have established guidelines for monitoring and controlling exposure to PCDFs.

United States Environmental Protection Agency (EPA): The U.S. EPA regulates PCDFs as a class of toxic pollutants. The EPA's approach is rooted in risk assessment, utilizing the Toxic Equivalency Factor (TEF) methodology to assess the cumulative risk from mixtures of dioxin-like compounds. epa.govepa.gov The agency has a long history of developing and refining this methodology, starting from early recommendations in the 1980s to the adoption of consensus TEFs developed by the World Health Organization (WHO). epa.gov The EPA's "Framework for Application of the Toxicity Equivalence Methodology for Polychlorinated Dioxins, Furans, and Biphenyls in Ecological Risk Assessment" provides guidance for scientists on using this methodology. epa.gov

State-Level Regulations: Individual states may have their own specific regulations. For example, California's Office of Environmental Health Hazard Assessment (OEHHA) lists specific PCDF congeners under Proposition 65, which requires businesses to provide warnings about significant exposures to chemicals that cause cancer, birth defects, or other reproductive harm. ca.gov While 2,3,4,6,7-PeCDF is not individually listed, the more toxic isomer, 1,2,3,7,8-Pentachlorodibenzofuran, is, highlighting the state's congener-specific approach to regulation. ca.gov

European Union: In the European Union, the European Chemicals Agency (ECHA) includes PCDFs in its regulatory frameworks, which may involve registration, evaluation, authorization, and restriction of chemicals. europa.eu

Toxic Equivalency Factor (TEF) Methodology for Complex Mixtures

The Toxic Equivalency Factor (TEF) methodology is the cornerstone for assessing the risk of complex mixtures of dioxin-like compounds, including PCDFs. tandfonline.comwikipedia.org It expresses the toxicity of these compounds in terms of the most toxic form of dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. wikipedia.org

TEF values are derived from a comprehensive database of relative effect potency (REP) values from various in vivo and in vitro studies. usask.ca The World Health Organization (WHO) has been central to this process, convening expert panels to derive consensus TEFs for mammals, fish, and birds. nih.govresearchgate.net

The key criteria for a compound to be included in the TEF scheme are:

Structural similarity to TCDD. wikipedia.org

Ability to bind to the aryl hydrocarbon receptor (AhR). wikipedia.orgnih.gov

Elicitation of AhR-mediated biochemical and toxic responses. wikipedia.org

Persistence and accumulation in the food chain. wikipedia.org

Crucially, TEF values are primarily assigned to congeners with chlorine atoms in the 2, 3, 7, and 8 positions, as this substitution pattern is associated with the highest toxicity. The WHO has reevaluated these TEFs periodically, with major updates in 1998, 2005, and most recently in 2022, to incorporate the latest scientific findings. mdpi.com

For 2,3,4,6,7-Pentachlorodibenzofuran, which lacks the 2,3,7,8-substitution pattern, a TEF value is not assigned under the WHO scheme. It is considered to have negligible dioxin-like toxicity compared to the 2,3,7,8-substituted congeners. The established TEF for the toxic isomer, 2,3,4,7,8-Pentachlorodibenzofuran (B44125), is 0.3 (WHO-2005). nih.gov

Table 1: WHO-2005 Toxic Equivalency Factors for Dioxin-Like Compounds (Mammals)

| Compound | TEF Value |

| Polychlorinated Dibenzodioxins (PCDDs) | |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |

| Polychlorinated Dibenzofurans (PCDFs) | |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| Dioxin-Like PCBs (subset) | |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | 0.0001 |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 0.1 |

This table presents a selection of WHO-2005 TEF values for illustrative purposes. Data sourced from Van den Berg et al. (2006).

The TEF methodology is applied in risk assessments to calculate the total Toxic Equivalency (TEQ) of a mixture. epa.govwikipedia.org The concentration of each individual congener in a sample (e.g., soil, water, tissue) is multiplied by its assigned TEF value. These products are then summed to yield a single TEQ value, which represents the TCDD-equivalent concentration of the entire mixture. epa.gov

Formula for TEQ Calculation: TEQ = Σ (Concentration of congener * TEF of congener)

This TEQ value is then used in risk characterization, allowing regulators to assess the potential for adverse health effects and to establish cleanup goals or permissible exposure limits for complex environmental mixtures. wikipedia.orgoup.com

Development and Validation of Risk Assessment Models for Persistent Pollutants

Assessing the risk of persistent organic pollutants (POPs) like 2,3,4,6,7-PeCDF requires sophisticated modeling approaches due to their complex behavior in the environment.

Types of Models:

Fate and Transport Models: These models predict how a chemical moves through and between different environmental compartments (air, water, soil, biota). They are essential for estimating environmental concentrations and potential exposure levels far from the original source.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use the chemical structure of a compound to predict its physicochemical properties and toxicological effects. dntb.gov.ua They are valuable for assessing the potential risks of chemicals for which limited empirical data are available.

Fuzzy Logic Models: Some risk assessment models for POPs in aquatic ecosystems have been developed using fuzzy logic, which can incorporate expert judgment and handle the uncertainty inherent in environmental data. nih.gov

Diet-Based and Tissue-Based Models: For assessing risks to top predators, approaches that focus on dietary intake or measured concentrations in animal tissues are used. oup.com These models can provide more direct and site-specific risk estimates by avoiding uncertainties in modeling the transfer of POPs through lower trophic levels. oup.com

The validation of these models is a critical step and typically involves comparing model predictions against measured environmental data from monitoring programs. researchgate.net However, a significant challenge in risk assessment is the uncertainty that stems from extrapolating data from laboratory animals to humans and from high experimental doses to low environmental exposure levels. researchgate.netnih.gov Despite these uncertainties, these models, in conjunction with the TEF framework, represent the most scientifically robust approach currently available for managing the risks posed by persistent pollutants. nih.govresearchgate.net

Q & A

Q. How is 2,3,4,6,7-Pentachlorodibenzofuran identified and quantified in environmental samples?

Methodological Answer:

- Gas chromatography-mass spectrometry (GC-MS) with isotope dilution is the gold standard for quantification. Analytical standards are prepared at 50 µg/mL in solvents like toluene or mixed solvents (e.g., 10% dichlorobenzene-dichloromethane), as specified for environmental analysis .

- Calibration curves using isotopically labeled analogs (e.g., ¹³C-labeled compounds) improve accuracy, particularly for low-concentration environmental matrices like soil or sediment .

Q. What are the molecular characteristics and CAS registry information for this compound?

Methodological Answer:

Q. What storage conditions are recommended for analytical standards?

Methodological Answer:

- Standards are stored in 1.2 mL amber vials at concentrations of 50 µg/mL in solvents like toluene or mixed solvents (e.g., 10% dichlorobenzene-dichloromethane).

- Labeled as hazardous (Category 4-1-II) due to toxicity; storage at -20°C in dark conditions minimizes degradation .

Advanced Research Questions

Q. How is the Toxic Equivalency Factor (TEF) determined for this compound?

Methodological Answer:

- TEFs are derived using WHO methodologies, comparing relative potency to 2,3,7,8-TCDD via in vitro (e.g., Ah receptor binding) and in vivo assays (e.g., hepatic enzyme induction).

- While 2,3,4,7,8-PeCDF has a TEF of 0.3 , isomer-specific data for 2,3,4,6,7-PeCDF may require extrapolation from structural analogs or new dose-response studies in rodent models .

Q. How can researchers address discrepancies in toxicity data between isomers?

Methodological Answer:

- Perform comparative in vitro assays (e.g., CYP1A1 induction) to assess relative potency across isomers.

- Use probabilistic modeling to quantify uncertainty in TEF assignments, as recommended in WHO guidelines .

- Cross-validate findings with epidemiological data from cohorts exposed to mixed dioxin-like compounds .

Q. What experimental designs are optimal for assessing environmental persistence?

Methodological Answer:

- Estimate atmospheric half-life via hydroxyl (OH) radical reaction rates. For 2,3,4,7,8-PeCDF, the estimated t₁/₂ is 6.3 days ; similar approaches apply to 2,3,4,6,7-PeCDF.

- Conduct photodegradation studies under simulated sunlight to evaluate particulate-phase stability, given its low vapor pressure (1.63×10⁻⁷ mm Hg) .

Q. How to evaluate carcinogenic potential given limited human data?

Methodological Answer:

- Use rodent bioassays focusing on sensitive targets (liver, thyroid, thymus) with oral exposure models. LOAELs (Lowest Observed Adverse Effect Levels) from animal studies inform risk extrapolation .

- Apply IARC Monograph criteria (e.g., sufficient evidence in animals, limited evidence in humans) to classify carcinogenicity, as done for structurally related dioxins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.